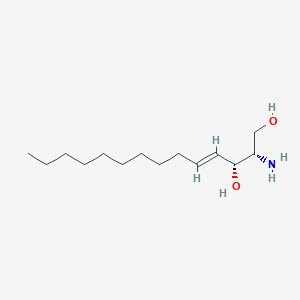

(2S,3R,4E)-2-アミノ-4-テトラデセン-1,3-ジオール

概要

説明

科学的研究の応用

作用機序

スフィンゴシン (d14:1)は、ホスホリパーゼやプロテインキナーゼなどの様々な酵素の活性を調節することによってその効果を発揮します . また、カンナビノイド受容体1型やステロイド生成因子1受容体などのイオンチャネルや受容体を調節します . スフィンゴシンから誘導される生物活性脂質であるスフィンゴシン-1-リン酸は、Gタンパク質共役受容体に作用して、細胞遊走や免疫細胞のトラフィックなどの細胞プロセスを仲介します .

類似の化合物との比較

類似の化合物

スフィンゴシン (d18:1): 18個の炭素鎖を持つ一般的なスフィンゴイド塩基.

スフィンガニン (d20:0): 20個の炭素鎖を持つ、スフィンゴシンの飽和アナログ.

フィトスフィンゴシン: 追加の水酸基を持つスフィンゴイド塩基.

独自性

準備方法

化学反応の分析

反応の種類

酸化: スフィンゴシンは、様々なシグナル伝達経路に関与する生物活性脂質であるスフィンゴシン-1-リン酸を形成するために、酸化を受けます.

還元: スフィンゴシンの還元により、他のスフィンゴ脂質の前駆体であるジヒドロスフィンゴシンが生成されます.

置換: スフィンゴシンは、セラミドやグリコスフィンゴ脂質などの複雑なスフィンゴ脂質を形成するために、置換反応に関与することができます.

一般的な試薬と条件

主要な生成物

スフィンゴシン-1-リン酸: リン酸化によって生成されます.

ジヒドロスフィンゴシン: 還元によって生成されます.

セラミド: N-アシル化によって生成されます.

科学研究の用途

化学

生物学

医学

産業

類似化合物との比較

Similar Compounds

Sphingosine (d181): A common sphingoid base with an 18-carbon chain.

Sphinganine (d200): A saturated analog of sphingosine with a 20-carbon chain.

Phytosphingosine: A sphingoid base with an additional hydroxyl group.

Uniqueness

生物活性

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, also known as sphingosine (d14:1), is a sphingolipid that exhibits significant biological activity through its involvement in various cellular processes. This compound primarily acts as a potent inhibitor of Protein Kinase C (PKC) and interacts with Sphingosine 1-Phosphate Receptors (S1PR 1–5). Understanding its biological roles can provide insights into its potential therapeutic applications.

The primary mechanism of action for (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol involves the inhibition of PKC by preventing its interaction with diacylglycerol (DAG) and phorbol esters. This inhibition plays a crucial role in regulating various cellular functions such as:

- Cell Migration : Sphingosine influences the movement of cells, which is vital in processes such as wound healing and immune responses.

- Cell Proliferation : By modulating signaling pathways, it can either promote or inhibit cell growth depending on the context.

- Autophagy : It is involved in the regulation of autophagic processes that are essential for cellular homeostasis.

Pharmacokinetics

Research indicates that sphingosine and its derivatives undergo extensive metabolism, resulting in the formation of multiple metabolites. These metabolites are crucial for various signaling pathways and cellular responses. The pharmacokinetic profile suggests that dietary factors can influence the bioactivity of sphingosine, particularly through the availability of substrates for its biosynthesis.

Table 1: Biological Activities of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

| Biological Activity | Description |

|---|---|

| PKC Inhibition | Prevents interaction with DAG/phorbol esters; regulates cell signaling pathways. |

| Apoptosis Induction | Induces programmed cell death in cancer cells through mitochondrial pathways. |

| Cell Proliferation Modulation | Can either enhance or suppress cell growth depending on the cellular context. |

| Autophagy Regulation | Plays a role in autophagic processes essential for cell survival and function. |

Case Studies

- Cancer Therapy : Studies have shown that (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol can induce apoptosis in various cancer cell lines. For instance, a combination treatment involving this compound and other chemotherapeutics has demonstrated enhanced cytotoxic effects against leukemia cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial functions .

- Neuroprotection : In models of neurodegeneration, sphingosine has been implicated in protecting neuronal cells from apoptosis induced by ceramide accumulation. Overexpression of enzymes involved in sphingolipid metabolism has been shown to modulate cell survival positively .

- Inflammation : The compound also exhibits anti-inflammatory properties by modulating cytokine release and influencing immune cell migration. This has potential implications for treating inflammatory diseases .

特性

IUPAC Name |

(E,2S,3R)-2-aminotetradec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3/b11-10+/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRZDTXJMRRVMF-NXFSIWHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。